molecular formula C19H17ClN2OS2 B2688653 Benzo[d]thiazol-6-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1797573-36-4

Benzo[d]thiazol-6-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2688653
CAS RN: 1797573-36-4
M. Wt: 388.93
InChI Key: ZRLWGPJLFOVWIV-UHFFFAOYSA-N
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Description

The compound “Benzo[d]thiazol-6-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone” is a complex organic molecule that contains several functional groups. It includes a benzothiazole ring, which is a type of heterocyclic compound, and a thiazepan ring, another type of heterocycle. The compound also contains a ketone functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzothiazole ring could potentially be formed through a reaction of an amine with a sulfur-containing compound. The thiazepan ring might be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and thiazepan rings would likely contribute to the rigidity of the molecule, while the ketone group could potentially be involved in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ketone group could be reduced to an alcohol or oxidized to a carboxylic acid. The benzothiazole and thiazepan rings might also undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Environmental Detection and Analysis

Benzophenones and benzotriazoles, which are structurally related to the compound , have been widely used as UV filters in cosmetics and as corrosion inhibitors in various materials. Their presence in environmental samples like sediment and sewage sludge has been documented, highlighting concerns about their potential ecological impacts and the importance of monitoring their distribution. For instance, a study determined concentrations of these compounds in environmental samples using advanced analytical techniques, indicating their widespread occurrence and persistence (Zhang et al., 2011).

Antimicrobial and Anti-tubercular Activity

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the compound , has shown promise as new anti-mycobacterial chemotypes. A study involving the synthesis and biological evaluation of these compounds reported significant activity against the Mycobacterium tuberculosis H37Rv strain, suggesting potential applications in developing novel anti-tubercular agents (Pancholia et al., 2016).

Molecular and Spectroscopic Analysis

Compounds incorporating elements of benzo[d]thiazol and related scaffolds have also been subjects of detailed molecular and spectroscopic studies. These studies, utilizing techniques such as density functional theory (DFT) and various forms of spectroscopy, aim to elucidate the structural, electronic, and reactive properties of these molecules. Such fundamental research can inform potential applications ranging from materials science to pharmaceutical development (Rajaraman et al., 2015).

Novel Synthesis and Chemical Reactivity

Research on the synthesis and reactivity of structurally related compounds, including various benzo[d]thiazol derivatives, contributes to the broader chemical understanding necessary for developing new reactions and materials. Studies have explored novel synthetic routes and reaction mechanisms, providing insights into the chemical behavior and potential applications of these compounds in diverse fields, from organic synthesis to medicinal chemistry (Pham et al., 2019).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential biological activities. It could also be interesting to study the properties of related compounds to gain a better understanding of how the structure of the molecule influences its properties .

Mechanism of Action

properties

IUPAC Name

1,3-benzothiazol-6-yl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS2/c20-15-4-2-1-3-14(15)17-7-8-22(9-10-24-17)19(23)13-5-6-16-18(11-13)25-12-21-16/h1-6,11-12,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLWGPJLFOVWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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